- Synthesis and antioxidant activity of isoflavones and isoflavanonesChimica Acta Turcica, 1992, 19(2), 121-8,
Cas no 970-48-9 (Alfalone)

Alfalone structure
Nombre del producto:Alfalone
Alfalone Propiedades químicas y físicas
Nombre e identificación
-
- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)
- 6-Hydroxy-7,4′-dimethoxyisoflavone
- Alfalone
- Alfalone (isoflavone)
- 6-Hydroxy-7,4'-dimethoxyisoflavone
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
- 6-Hydroxy-4',7-dimethoxyisoflavone
- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one
- CHEMBL3982563
- 970-48-9
- AKOS027380838
- CHEBI:174838
- 9NJ9MMB4ZA
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE
- LMPK12050105
- Isoflavone, 6-hydroxy-4',7-dimethoxy-
- DTXSID301297861
- STL434860
- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone
- G83875
-
- Renchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
- Clave inchi: CQULNEWSZBPFNL-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 298.08412354g/mol
- Masa isotópica única: 298.08412354g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 3
- Complejidad: 438
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 65Ų
Propiedades experimentales
- Denso: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 246-247 ºC
- Disolución: Almost insoluble (0.051 g/l) (25 º C),
Alfalone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | A214920-1mg |
Alfalone |
970-48-9 | 1mg |
$ 620.00 | 2022-06-08 | ||
TRC | A214920-2.5mg |
Alfalone |
970-48-9 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
TRC | A214920-4mg |
Alfalone |
970-48-9 | 4mg |
$ 1650.00 | 2022-06-08 | ||
A2B Chem LLC | AX44758-1mg |
Alfalone |
970-48-9 | 95% | 1mg |
$68.00 | 2024-07-18 |
Alfalone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
Referencia
- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activitiesChemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoinJournal of Chemical Research, 2008, (12), 683-685,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Biotransformation of isoflavones by Aspergillus niger, as biocatalystJournal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
Referencia
- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic IsoflavonesChemistry & Biodiversity, 2015, 12(6), 963-979,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic ActivityJournal of Natural Products, 2016, 79(5), 1429-1438,
Alfalone Raw materials
- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-
- 4',7-Dimethoxyisoflavone
- 2-Methoxybenzene-1,4-diol
- 4-Methoxyphenylacetic acid
Alfalone Preparation Products
Alfalone Literatura relevante
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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